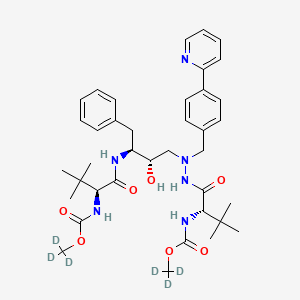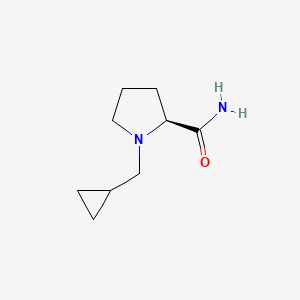
2-Hydroxybutanoic-d3 Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybutanoic-d3 Acid Sodium Salt, also known as Butanoic-2,3,3-d3 acid, 2-hydroxy-, sodium salt (1:1), is a stable isotope-labeled compound. It is primarily used in scientific research for tracing and studying metabolic pathways due to its deuterium labeling. The compound has a molecular formula of C4D3H4O3Na and a molecular weight of 129.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybutanoic-d3 Acid Sodium Salt typically involves the deuteration of 2-Hydroxybutanoic Acid followed by neutralization with sodium hydroxide. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce the labeled compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high purity and yield of the labeled compound. The reaction conditions are optimized to achieve efficient deuteration and subsequent neutralization .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybutanoic-d3 Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products
Oxidation: Produces 2-oxobutanoic acid or butanoic acid.
Reduction: Produces 2-hydroxybutanol.
Substitution: Produces various substituted butanoic acids depending on the reagent used
Scientific Research Applications
2-Hydroxybutanoic-d3 Acid Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying metabolic processes and enzyme activities.
Medicine: Used in diagnostic research to trace metabolic disorders and diseases.
Industry: Employed in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-Hydroxybutanoic-d3 Acid Sodium Salt involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound through various biochemical reactions, providing insights into metabolic processes and enzyme functions. The molecular targets and pathways involved include those related to fatty acid metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybutanoic Acid Sodium Salt: The non-deuterated form of the compound.
DL-α-Hydroxybutyric Acid Sodium Salt: Another similar compound with a different stereochemistry.
Sodium 2-Hydroxybutyrate: A related compound with similar applications .
Uniqueness
2-Hydroxybutanoic-d3 Acid Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful for tracing and studying metabolic pathways. The stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes .
Properties
CAS No. |
1219798-97-6 |
|---|---|
Molecular Formula |
C4H8NaO3 |
Molecular Weight |
130.113 |
IUPAC Name |
sodium;2,3,3-trideuterio-2-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/i2D2,3D; |
InChI Key |
LLRJPSAHMBXVHL-LCZHFHQESA-N |
SMILES |
CCC(C(=O)O)O.[Na] |
Synonyms |
(±)-2-Hydroxybutanoic-d3 Acid Sodium Salt; DL-2-Hydroxybutyric-d3 Acid Sodium Salt; (RS)-2-Hydroxybutyric-d3 Acid Sodium Salt; (±)-2-Hydroxy-n-butyric-d3 Acid Sodium Salt; (±)-2-Hydroxybutanoic-d3 Acid Sodium Salt; (±)-2-Hydroxybutyric-d3 Acid Sodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)


![(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B570370.png)



![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)



